molecular formula C13H11NO3 B1607046 1-(Benzyloxy)-3-nitrobenzene CAS No. 24318-00-1

1-(Benzyloxy)-3-nitrobenzene

Cat. No.: B1607046
CAS No.: 24318-00-1
M. Wt: 229.23 g/mol
InChI Key: GEIJLPZQQHHUPS-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group at the first position and a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(benzyloxy)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the benzyloxy group. The reaction is carried out under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This method enhances the efficiency and scalability of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The benzyloxy group can be oxidized to a benzoate group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed:

    Reduction: 1-(Benzyloxy)-3-aminobenzene.

    Substitution: Various substituted benzyloxy derivatives.

    Oxidation: 3-nitrobenzoic acid.

Scientific Research Applications

1-(Benzyloxy)-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and benzyloxy groups. It serves as a model substrate to investigate the mechanisms of these reactions.

    Medicine: Derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other materials where specific functional groups are required.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-3-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The benzyloxy group can act as a leaving group in substitution reactions, where it is replaced by a nucleophile. The molecular targets and pathways involved vary based on the specific reaction and the conditions employed.

Comparison with Similar Compounds

1-(Benzyloxy)-3-nitrobenzene can be compared with other similar compounds, such as:

    1-(Benzyloxy)-4-nitrobenzene: This compound has the nitro group at the para position relative to the benzyloxy group. The positional difference affects the compound’s reactivity and the types of reactions it undergoes.

    1-(Benzyloxy)-2-nitrobenzene: Here, the nitro group is at the ortho position, leading to different steric and electronic effects compared to the meta-substituted this compound.

    1-(Methoxy)-3-nitrobenzene: This compound has a methoxy group instead of a benzyloxy group. The difference in the substituent affects the compound’s chemical properties and reactivity.

The uniqueness of this compound lies in the specific positioning of its functional groups, which influences its reactivity and the types of chemical transformations it can undergo.

Properties

IUPAC Name

1-nitro-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIJLPZQQHHUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947148
Record name 1-(Benzyloxy)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24318-00-1
Record name Benzyl 3-nitrophenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024318001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Benzyloxy)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL 3-NITROPHENYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Nitro-phenol (1.00 g, 7.189 mmol) was treated with benzyl bromide (1.352 g, 7.91 mmol), and K2CO3 (1.242 g, 8.986 mmol) in DMF. The reaction mixture was heated to 100° C. for 1 hr at which time the reaction mixture was cooled to room temperature, diluted with water and extracted with ethyl acetate. Dried over Na2SO4, filtered and concentrated under vacuum giving the title compound (1.6 g, 97%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.352 g
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reactant
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Quantity
1.242 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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